![molecular formula C7H6N2O B6274588 pyrazolo[1,5-a]pyridin-7-ol CAS No. 1060724-48-2](/img/no-structure.png)

pyrazolo[1,5-a]pyridin-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

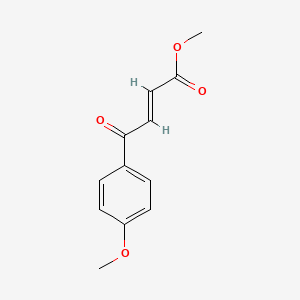

Pyrazolo[1,5-a]pyridin-7-ol is a derivative of pyrazolopyrimidines, a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . Pyrazolo[1,5-a]pyridin-7-ol derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine derivatives possess significant photophysical properties . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[1,5-a]pyrimidine derivatives were synthesized . These derivatives have shown anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of pyrazolo[1,5-a]pyridin-7-ol can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-cyanopyridine", "hydrazine hydrate", "acetic anhydride", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with hydrazine hydrate in ethanol to form 2-(pyridin-2-yl)hydrazine.", "Step 2: 2-(pyridin-2-yl)hydrazine is then reacted with acetic anhydride in the presence of sodium hydroxide to form 2-acetylpyridazine.", "Step 3: 2-acetylpyridazine is then reacted with hydrazine hydrate in ethanol to form pyrazolo[1,5-a]pyridine.", "Step 4: Finally, pyrazolo[1,5-a]pyridine is oxidized using sodium periodate to form pyrazolo[1,5-a]pyridin-7-ol." ] } | |

Número CAS |

1060724-48-2 |

Nombre del producto |

pyrazolo[1,5-a]pyridin-7-ol |

Fórmula molecular |

C7H6N2O |

Peso molecular |

134.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.